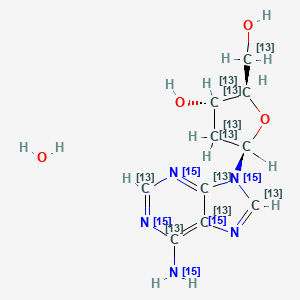
(2R,3S,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R,3S,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate” is a complex organic molecule that features isotopically labeled atoms. Such compounds are often used in scientific research to study biochemical processes and molecular interactions. The presence of isotopes like 15N and 13C can provide valuable insights through techniques like nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the purine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of isotopic labels: Isotopically labeled reagents are used at specific steps to incorporate 15N and 13C atoms.
Formation of the oxolane ring: This involves the cyclization of a suitable precursor, often under acidic or basic conditions.
Hydration: The final step involves the addition of water to form the hydrate.
Industrial Production Methods
Industrial production of such isotopically labeled compounds is typically carried out in specialized facilities equipped to handle isotopic reagents. The process involves:
Scaling up the synthetic route: Optimizing reaction conditions for large-scale production.
Purification: Using techniques like chromatography to isolate the desired compound.
Quality control: Ensuring the isotopic purity and chemical integrity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The purine ring can be reduced to form dihydropurine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, isotopically labeled compounds are used to study reaction mechanisms and molecular structures. Techniques like NMR spectroscopy rely on these labels to provide detailed information about molecular interactions.
Biology
In biological research, such compounds can be used to trace metabolic pathways and study enzyme mechanisms. The isotopic labels allow researchers to follow the movement of atoms through biochemical processes.
Medicine
In medicine, isotopically labeled compounds can be used in diagnostic imaging techniques like positron emission tomography (PET). They can also be used to study drug metabolism and pharmacokinetics.
Industry
In industrial applications, these compounds can be used in the development of new materials and catalysts. They can also be used in quality control processes to ensure the purity and consistency of products.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it interacts with enzymes, it may inhibit or activate their activity by binding to the active site or allosteric sites. The isotopic labels can help elucidate these interactions by providing detailed information about the binding process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: A similar compound without isotopic labels.
(2R,3S,5R)-5-(6-azanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Another similar compound with different isotopic labels.
Uniqueness
The uniqueness of the compound lies in its specific isotopic labels, which provide valuable information in scientific research. The presence of 15N and 13C isotopes allows for detailed studies using techniques like NMR spectroscopy, making it a powerful tool in various fields of research.
Eigenschaften
Molekularformel |
C10H15N5O4 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1; |
InChI-Schlüssel |
WZJWHIMNXWKNTO-JIFFDEGKSA-N |
Isomerische SMILES |
[13CH2]1[13C@@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]O)O.O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


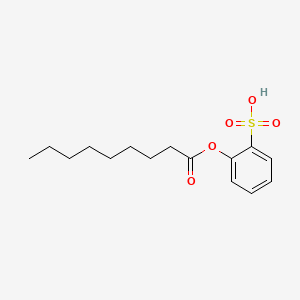
![N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea](/img/structure/B14081771.png)

![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)



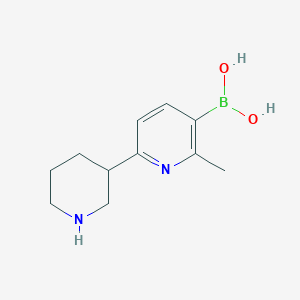
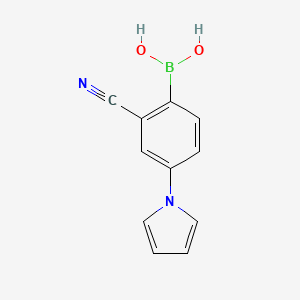
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)
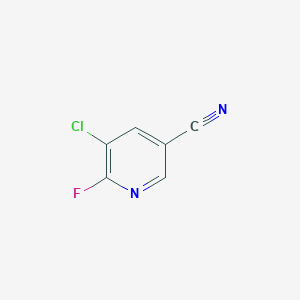
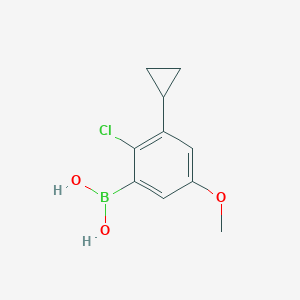
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
